molecular formula C14H15Cl2NO3 B7480304 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester

4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester

Cat. No.: B7480304
M. Wt: 316.2 g/mol
InChI Key: RAKRYRFFBNDGDI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester is an organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,4-dichlorophenylamine with acryloyl chloride to form the acryloylamino intermediate. This intermediate is then reacted with butyric acid methyl ester under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Solvents like toluene and catalysts may be used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the compound into its reduced forms.

    Substitution: Common in organic synthesis to replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a precursor for drug development.

    Industry: Used in the production of polymers, coatings, and other materials .

Mechanism of Action

The mechanism by which 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

methyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-20-14(19)3-2-8-17-13(18)7-5-10-4-6-11(15)12(16)9-10/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKRYRFFBNDGDI-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCNC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.